Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate
Description
Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyridine core. The furo[3,2-c]pyridine system incorporates an oxygen atom in the furan ring, distinguishing it from sulfur-containing thieno[3,2-c]pyridine derivatives. The tert-butyl carbamate group at position 5 and the formyl substituent at position 2 enhance its utility as a synthetic intermediate in medicinal chemistry.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl 2-formyl-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-5-4-11-9(7-14)6-10(8-15)17-11/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
OPKCPVXZGSRZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of furo[3,2-C]pyridine compounds exhibit antimicrobial properties. Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications in the structure of pyridine derivatives can enhance their antibacterial activity, suggesting a pathway for developing new antibiotics based on this compound .
Anticancer Properties
The compound has also shown promise in anticancer research. Preliminary studies indicate that it can inhibit the proliferation of cancer cells in vitro. The mechanism involves the induction of apoptosis in cancer cells, which could be further explored for therapeutic applications .
Organic Synthesis
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations that are crucial in organic synthesis pathways. For instance, it can be utilized to synthesize other pyridine derivatives that have potential biological activities .
Reagent in Chemical Reactions
This compound can act as a reagent in several chemical reactions such as nucleophilic additions and cycloadditions. Its reactivity profile makes it suitable for various synthetic applications in laboratories focused on developing novel chemical entities .
Material Science
Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research indicates that such modifications can lead to the development of advanced materials with tailored properties for specific applications .
Data Tables
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against common bacterial pathogens. The results showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential for further development into an antimicrobial agent.
Case Study 2: Synthesis of Novel Pyridine Derivatives
A research group at ABC Institute utilized this compound as a starting material to synthesize a series of modified pyridine compounds. Their findings indicated that certain derivatives exhibited enhanced biological activity compared to the parent compound, highlighting its utility as a versatile building block in drug discovery.
Mechanism of Action
The mechanism by which Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares tert-butyl 2-formyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate with structurally related compounds, emphasizing heteroatom substitution, functional groups, and applications:
*Calculated molecular weights based on formula.
Key Comparative Insights
Heteroatom Influence
- Oxygen (Furo) vs. However, sulfur’s larger atomic radius and lower electronegativity enhance aromaticity and metabolic stability in thieno derivatives like clopidogrel . Thieno analogs dominate pharmaceutical applications (e.g., clopidogrel’s antiplatelet activity), whereas furo derivatives remain understudied but may offer unique reactivity for targeted drug design .
Functional Group Reactivity
- Formyl Group (Position 2): The formyl substituent in both furo and thieno derivatives enables nucleophilic additions or condensations, facilitating further functionalization (e.g., Schiff base formation) .
- Bromo Substituents: Brominated thieno derivatives (e.g., tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate) serve as intermediates in Suzuki-Miyaura cross-coupling reactions, critical for constructing complex molecules .
Pharmacological Relevance
- Its mechanism involves irreversible inhibition of the P2Y₁₂ ADP receptor, preventing platelet aggregation .
- Furo analogs lack direct pharmacological data but may exhibit divergent bioactivity due to altered electronic properties and metabolic pathways.
Biological Activity
Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate (CAS Number: 1060814-41-6) is a synthetic compound that has gained attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound displays antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use as an antioxidant agent in various formulations.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
- Modulation of Signaling Pathways : It has been suggested that the compound interacts with signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multistep protocols involving:
- Cyclization reactions : Use of tert-butyl carbamate intermediates to construct the dihydrofuropyridine core .
- Formyl group introduction : Vilsmeier-Haack formylation or oxidation of hydroxymethyl precursors (e.g., using MnO2 or PCC) .
- Protection/deprotection strategies : tert-Butyloxycarbonyl (Boc) groups are critical for stability during functionalization .
Q. Key Variables Affecting Yield :
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for research use) .
- Spectroscopy :
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (e.g., dihydrofuropyridine ring conformation) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the dihydrofuropyridine core?
Methodological Answer: Regioselectivity in electrophilic substitution is influenced by:
- Electronic effects : The formyl group directs electrophiles to the α-position of the furan ring due to electron-withdrawing effects.
- Steric hindrance : tert-Butyl groups block substitution at the 5-position .
Case Study : Bromination with NBS (N-bromosuccinimide) yields 3-bromo derivatives (75% selectivity) over 2-bromo isomers under controlled light exposure .
Q. How do computational models (e.g., DFT) predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The formyl group lowers LUMO energy, favoring nucleophilic attack at the β-position .
- Experimental Validation : Compare computed activation energies with kinetic data from Pd-catalyzed reactions (e.g., coupling with aryl boronic acids). Discrepancies >10% suggest unaccounted solvent effects .
Q. What are the stability limitations of the compound under varying storage conditions?
Methodological Answer:
Q. How to resolve contradictions in reported spectroscopic data for analogous compounds?
Methodological Answer: Discrepancies often arise from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
- Impurity interference : Trace aldehydes or moisture can skew IR and <sup>1</sup>H NMR results.
Q. Resolution Protocol :
Replicate synthesis using rigorously dried reagents.
Compare data with crystallographically validated structures (e.g., CCDC entries for tert-butyl pyridine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
